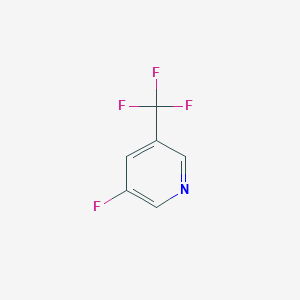

3-Fluoro-5-(trifluoromethyl)pyridine

Overview

Description

3-Fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that is of significant interest in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule is known to influence its reactivity and physical properties, making it a valuable compound in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-5-(trifluoromethyl)pyridine, can be achieved through several methods. One approach involves the tandem C-F bond cleavage protocol, which allows for the preparation of poly-substituted pyridines under noble metal-free conditions . Another method includes the intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, followed by an intramolecular skeletal transformation to yield fluorine-containing pyridine derivatives . Additionally, a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence has been introduced for the regioselective synthesis of variously substituted pyridines .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups. The electronic effects of these substituents can influence the reactivity of the molecule, particularly in electrophilic and nucleophilic reactions. The trifluoromethyl group, in particular, can stabilize adjacent negative charges due to its strong electron-withdrawing nature .

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions. For instance, the regioselective fluorination of imidazo[1,2-a]pyridines has been achieved using Selectfluor as a fluorinating reagent in aqueous conditions . Moreover, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been used to synthesize fluorinated heterocycles . Visible light-promoted trifluoromethylation and perfluoroalkylation of nucleobases like uracils and cytosines have also been reported, highlighting the versatility of fluorinated pyridines in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)pyridine are influenced by the fluorine atoms in its structure. Fluorine's high electronegativity and small size can lead to strong dipole-dipole interactions and hydrogen bonding, affecting the compound's boiling point, solubility, and stability. The presence of the trifluoromethyl group can also impart unique properties, such as increased lipophilicity and metabolic stability, which are desirable in the development of pharmaceutical agents .

Scientific Research Applications

Scientific Field

- Synthesis: 3F5TFP derivatives are synthesized using vapor-phase reactions and other chemical processes .

- Effectiveness: These derivatives have been effective in protecting crops from pests, with over 20 new 3F5TFP-containing agrochemicals acquiring ISO common names .

Pharmaceutical Industry

Scientific Field

- Clinical Trials: Candidates undergo clinical trials for efficacy evaluation . Results:

- Approval: Five pharmaceutical products containing 3F5TFP have been granted market approval .

Veterinary Medicine

Scientific Field

Synthesis of Metal-Organic Frameworks (MOFs)

Scientific Field

- Synthesis: Involves the reaction of 3F5TFP with metal salts to form crystalline MOF structures . Results:

- Properties: MOFs synthesized show high surface area and stability, suitable for industrial applications .

Chemical Intermediates

Scientific Field

- Synthesis: 3F5TFP is used to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a high-demand chemical intermediate . Results:

- Production: The demand for 2,3,5-DCTF, derived from 3F5TFP, is high due to its widespread use in crop-protection products .

Synthesis of Methiodide Salts

Scientific Field

- Synthesis: 3F5TFP undergoes reactions to form methiodide salts . Results:

- Usage: These salts are used in further chemical syntheses and research applications .

Development of Antiviral and Antitumor Agents

Scientific Field

- Synthesis: Derivatives are synthesized through various chemical reactions, often involving the introduction of the TFMP group into other molecules .

- Clinical Trials: Potential drugs undergo rigorous clinical trials to assess their efficacy and safety . Results:

- Approval: While only five TFMP compounds have been approved as pharmaceuticals, many are undergoing clinical trials .

Functional Materials in Electronics

Scientific Field

Fluorinated Pesticides

Scientific Field

- Synthesis: 3F5TFP is used to synthesize various fluorinated pesticides .

- Market Presence: Over 50% of pesticides launched in the last two decades are fluorinated, many containing the TFMP group .

Disease Control in Agriculture

Scientific Field

- Synthesis: Compounds are synthesized and formulated for use in agriculture .

- Impact: These compounds play a crucial role in maintaining crop production and protecting against diseases like malaria, dengue fever, and Zika virus, which are carried by mosquitoes .

Synthesis of Fluorinated Building Blocks

Scientific Field

Research in Fluorine Chemistry

Scientific Field

- Research: Studies focus on the effects of fluorine atoms on the biological activities and physical properties of compounds . Results:

Advanced Material Synthesis

Scientific Field

- Synthesis: Utilizing 3F5TFP as a precursor, nanomaterials are synthesized through various chemical vapor deposition techniques . Results:

- Innovation: The materials developed exhibit unique properties such as increased thermal stability and chemical resistance, which are valuable in high-performance applications .

Future Directions

Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTMPNXPVMDUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601421 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(trifluoromethyl)pyridine | |

CAS RN |

1099597-96-2 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)